molecular formula C10H14O3 B14276969 6-Heptynoic acid, 2-acetyl-, methyl ester CAS No. 131190-10-8

6-Heptynoic acid, 2-acetyl-, methyl ester

Cat. No.: B14276969
CAS No.: 131190-10-8
M. Wt: 182.22 g/mol
InChI Key: FPOXDQXIVZYROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Heptynoic acid, 2-acetyl-, methyl ester is an organic compound with the molecular formula C10H14O3 It is an ester derivative of 6-Heptynoic acid, characterized by the presence of an acetyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptynoic acid, 2-acetyl-, methyl ester typically involves the esterification of 6-Heptynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The general reaction can be represented as follows:

6-Heptynoic acid+MethanolAcid Catalyst6-Heptynoic acid, 2-acetyl-, methyl ester+Water\text{6-Heptynoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 6-Heptynoic acid+MethanolAcid Catalyst​6-Heptynoic acid, 2-acetyl-, methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Heptynoic acid, 2-acetyl-, methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 6-Heptynoic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

    Hydrolysis: 6-Heptynoic acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

6-Heptynoic acid, 2-acetyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Heptynoic acid, 2-acetyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The acetyl group may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-heptenoate: An ester with a similar structure but with a double bond instead of a triple bond.

    Heptanoic acid, 2-ethyl-, methyl ester: Another ester with a different substitution pattern on the heptanoic acid backbone.

Uniqueness

6-Heptynoic acid, 2-acetyl-, methyl ester is unique due to the presence of both an acetyl group and a methyl ester group, which confer distinct chemical properties and reactivity. The triple bond in its structure also adds to its uniqueness, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

131190-10-8

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-acetylhept-6-ynoate

InChI

InChI=1S/C10H14O3/c1-4-5-6-7-9(8(2)11)10(12)13-3/h1,9H,5-7H2,2-3H3

InChI Key

FPOXDQXIVZYROY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCCC#C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.